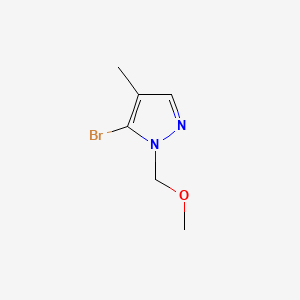![molecular formula C10H20ClN B6608259 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride CAS No. 2839138-74-6](/img/structure/B6608259.png)
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride, also known as 1-spiro-2-methanamine hydrochloride, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 173.2°C. It is a derivative of spirocyclic amines, which are cyclic amines with a spirocyclic ring structure. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.4]nonan-2-yl}methanamine hydrochloride.
Aplicaciones Científicas De Investigación
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride has a variety of scientific research applications. It has been used as a starting material in the synthesis of various spirocyclic amines, which are useful in drug development and other research applications. It has also been used as a tool to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, it has been used in lab experiments to study the effects of various compounds on cells and tissues.
Mecanismo De Acción
The mechanism of action of 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride is not yet fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of various physiological processes. It is also believed to act as an agonist of the dopamine receptor D2, which is involved in the regulation of various neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and cognitive function. It has also been shown to reduce levels of stress hormones, such as cortisol, and to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. It is also non-toxic and has a low melting point, which makes it easy to handle and store. However, it is not very soluble in water and can be difficult to dissolve in solvents. In addition, it has a relatively low potency and can be difficult to work with in small amounts.
Direcciones Futuras
There are a variety of potential future directions for research involving 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential as a drug development tool, as well as its potential therapeutic applications. Additionally, its potential use in lab experiments could be further explored, as well as its potential uses in other scientific research applications.
Métodos De Síntesis
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride can be synthesized using a variety of methods. One method involves the reaction of N-methyl-2-pyrrolidone with 1-bromo-4-phenylbutane in the presence of sodium hydroxide, followed by hydrolysis of the resulting product with hydrochloric acid. The reaction yields this compound as the main product. Another method involves the reaction of 1-bromo-4-phenylbutane with formamide in the presence of sodium hydroxide, followed by hydrolysis of the resulting product with hydrochloric acid. This reaction yields this compound as the main product.
Propiedades
IUPAC Name |
spiro[4.4]nonan-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-3-6-10(7-9)4-1-2-5-10;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGMIOYFYKVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
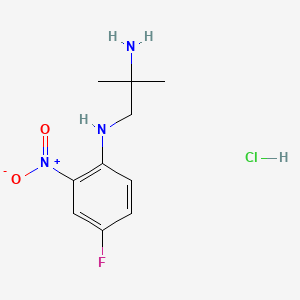
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
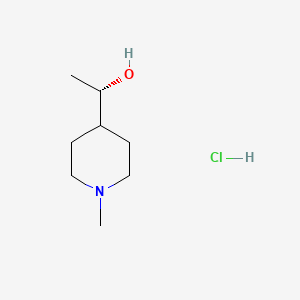
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
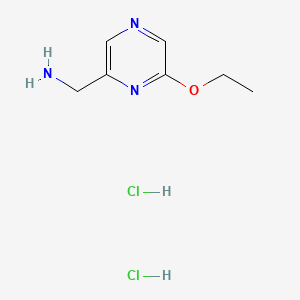
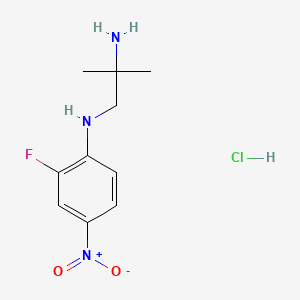
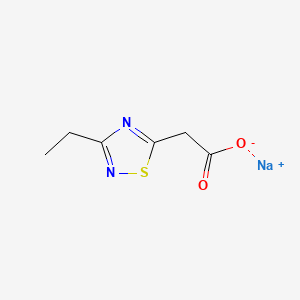
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)
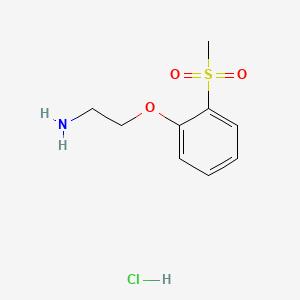
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
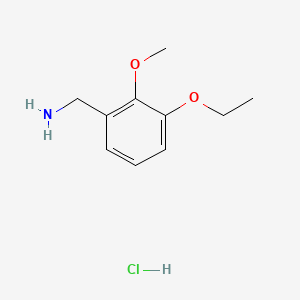
![2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6608243.png)

